molecular formula C14H10FIN2O3 B14222293 Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- CAS No. 826991-69-9

Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro-

Cat. No.: B14222293
CAS No.: 826991-69-9
M. Wt: 400.14 g/mol
InChI Key: RRHUZFKMJMTUQR-UHFFFAOYSA-N
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Description

Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- is a chemical compound with the molecular formula C13H8FIN2O3 It is a derivative of benzamide, characterized by the presence of fluorine, iodine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- typically involves multi-step organic reactions One common synthetic route includes the nitration of a fluorobenzamide derivative followed by iodination and methylation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitrobenzamide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- involves its interaction with specific molecular targets. The presence of the nitro group allows for electron-withdrawing effects, which can influence the compound’s reactivity and binding affinity. The iodine atom can participate in halogen bonding, further affecting its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 2-amino-5-fluoro-N-(2-iodophenyl)-N-methyl-
  • Benzamide, 5-chloro-N-(2-iodophenyl)-N-methyl-2-nitro-

Uniqueness

Benzamide, 5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitro- is unique due to the specific combination of fluorine, iodine, and nitro groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

826991-69-9

Molecular Formula

C14H10FIN2O3

Molecular Weight

400.14 g/mol

IUPAC Name

5-fluoro-N-(2-iodophenyl)-N-methyl-2-nitrobenzamide

InChI

InChI=1S/C14H10FIN2O3/c1-17(13-5-3-2-4-11(13)16)14(19)10-8-9(15)6-7-12(10)18(20)21/h2-8H,1H3

InChI Key

RRHUZFKMJMTUQR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1I)C(=O)C2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

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